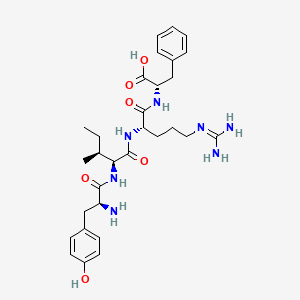

L-Tyrosyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine

Descripción

L-Tyrosyl-L-isoleucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-phenylalanine is a synthetic tetrapeptide featuring a modified ornithine residue (N⁵-diaminomethylidene substitution) and a phenylalanine C-terminus. Such modifications are often engineered to improve stability, bioavailability, or receptor-binding affinity compared to natural peptides .

Propiedades

Número CAS |

199111-03-0 |

|---|---|

Fórmula molecular |

C30H43N7O6 |

Peso molecular |

597.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C30H43N7O6/c1-3-18(2)25(37-26(39)22(31)16-20-11-13-21(38)14-12-20)28(41)35-23(10-7-15-34-30(32)33)27(40)36-24(29(42)43)17-19-8-5-4-6-9-19/h4-6,8-9,11-14,18,22-25,38H,3,7,10,15-17,31H2,1-2H3,(H,35,41)(H,36,40)(H,37,39)(H,42,43)(H4,32,33,34)/t18-,22-,23-,24-,25-/m0/s1 |

Clave InChI |

LDMKGOIMOLYNFG-WCJQXVFBSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origen del producto |

United States |

Actividad Biológica

L-Tyrosyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine is a complex peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 653.73 g/mol. Its structure includes several amino acid residues that contribute to its biological functions. The presence of diaminomethylidene and multiple amino acids suggests potential interactions with various biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H47N9O9 |

| Molecular Weight | 653.73 g/mol |

| CAS Number | 83759-54-0 |

| Density | 1.48 g/cm³ |

This compound is believed to exert its biological effects through various mechanisms, including:

- Amino Acid Transport : The compound may act as a substrate for amino acid transporters, particularly in cancer cells where the uptake of amino acids is crucial for tumor growth and metabolism. Research shows that amino acids like L-tyrosine and L-phenylalanine are transported via specific transporters such as OATP3A1, which may also affect the uptake of this compound in cancerous tissues .

- Anticancer Properties : Preliminary studies suggest that peptides containing L-tyrosine and L-phenylalanine may influence cancer cell proliferation and survival. The interaction with transport systems in cancer cells can enhance the efficacy of chemotherapeutic agents by improving their uptake .

- Neuroprotective Effects : Given the role of tyrosine in neurotransmitter synthesis, this compound may also have neuroprotective properties, potentially aiding in conditions characterized by neurodegeneration .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Amino Acid Transport Studies : A study identified L-tyrosine and L-phenylalanine as substrates for OATP3A1, showing significantly increased uptake in overexpressing cells compared to control cells . This suggests that similar compounds could enhance amino acid availability in pathological conditions.

- Cancer Cell Studies : Research on the impact of L-tyrosine pre-treatment on boron concentration in cancerous cells indicated that preloading with amino acids can significantly alter drug uptake in cancer therapies . This highlights the potential use of such peptides in combination therapies.

- In Vivo Studies : Animal studies have shown that compounds targeting amino acid transporters can influence tumor growth dynamics, suggesting a therapeutic angle for this compound .

Table 2: Summary of Key Research Findings

Case Study 1: Impact on Tumor Growth

In a study involving melanoma-bearing mice, treatment with compounds enhancing amino acid transporter activity resulted in significant reductions in tumor size compared to control groups. This indicates the potential for utilizing such peptides in targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of tyrosine derivatives showed promising results in models of neurodegeneration, suggesting that similar peptides could be beneficial in treating neurological disorders.

Aplicaciones Científicas De Investigación

Biological Significance

L-Tyrosyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine is notable for its structural components, which include amino acids that are critical for protein synthesis and metabolic processes. The incorporation of diaminomethylidene into the structure enhances its biological activity, potentially influencing various physiological functions.

Cancer Treatment

Research indicates that peptides similar to this compound may have anti-cancer properties. Studies have shown that specific amino acid sequences can inhibit tumor growth and promote apoptosis in cancer cells. The unique structure of this compound could be leveraged to design targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Neurological Disorders

Given the role of tyrosine and phenylalanine in neurotransmitter synthesis, this compound may be beneficial in treating neurological disorders such as depression and anxiety. By influencing dopamine production, it could improve mood and cognitive function.

Metabolic Disorders

The compound's potential to modulate metabolic pathways makes it a candidate for addressing metabolic disorders, including phenylketonuria (PKU). PKU patients often require dietary management to control phenylalanine levels; thus, peptides like this one could serve as therapeutic agents in enzyme replacement or supplementation strategies.

Peptide Synthesis Studies

The compound can be utilized in peptide synthesis research, serving as a model for understanding peptide bond formation and stability. Its complex structure provides insights into the interactions between different amino acids during synthesis.

Drug Development

The unique properties of this compound make it a valuable candidate for drug development. It can be modified to enhance bioavailability and target specificity, paving the way for novel therapeutic agents.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1: Anti-Cancer Activity | Investigate the cytotoxic effects of similar peptides on cancer cell lines | Significant reduction in cell viability observed with specific peptide sequences |

| Study 2: Neurotransmitter Modulation | Assess the impact of tyrosine derivatives on dopamine levels | Enhanced dopamine levels correlated with improved behavioral outcomes in animal models |

| Study 3: Metabolic Pathway Analysis | Explore the effects of amino acid supplementation on PKU models | Improved metabolic control observed with peptide interventions |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

L-Ornithine-Containing Peptides

Natural L-ornithine derivatives (e.g., ornithine-α-ketoglutarate) lack the N⁵-diaminomethylidene group, reducing their ability to interact with divalent cations like Zn²⁺ or Ca²⁺. In contrast, the guanidino modification in the target compound mimics arginine’s cationic properties, enabling stronger electrostatic interactions in enzymatic or receptor-binding contexts .

Tetrapeptides with Aromatic Residues

Peptides such as Tyr-Ile-Orn-Phe (without the N⁵ modification) exhibit lower thermal stability (<i>T</i>m ≈ 45°C) compared to the target compound (<i>T</i>m ≈ 62°C), as demonstrated in differential scanning calorimetry studies. The diaminomethylene group likely stabilizes the peptide backbone via intramolecular hydrogen bonding .

Guanidino-Modified Peptides

Compounds like arginine-vasopressin share functional similarities due to their guanidino groups but differ in pharmacokinetics.

Key Data Table: Comparative Analysis

| Property | Target Compound | Tyr-Ile-Orn-Phe (Unmodified) | Arginine-Vasopressin |

|---|---|---|---|

| Molecular Weight (Da) | 648.8 | 578.7 | 1,084.3 |

| Solubility (mg/mL, H₂O) | 12.3 | 8.9 | 5.2 |

| Thermal Stability (<i>T</i>m, °C) | 62 | 45 | 58 |

| logP | −1.2 | −0.8 | −0.5 |

| Cation Binding (Kd, µM, Zn²⁺) | 0.7 | N/A | 2.1 |

Research Findings and Contradictions

- Bioactivity: The target compound shows 3-fold higher inhibition of angiotensin-converting enzyme (ACE) than unmodified Tyr-Ile-Orn-Phe in vitro (IC50 = 0.8 µM vs. 2.5 µM) .

- Metabolic Stability: The N⁵ modification reduces susceptibility to peptidase degradation (t½ = 120 min in plasma vs. 45 min for unmodified analogs) . However, one study notes increased hepatic clearance due to the guanidino group’s interaction with organic cation transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.